molecular formula C10H12ClF2NO2 B2877580 Methyl (2s)-2-amino-3-(2,4-difluorophenyl)propanoate hydrochloride CAS No. 2416218-96-5

Methyl (2s)-2-amino-3-(2,4-difluorophenyl)propanoate hydrochloride

Cat. No.: B2877580
CAS No.: 2416218-96-5
M. Wt: 251.66
InChI Key: BWQUBOSEDWRCLP-FVGYRXGTSA-N
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Description

Historical Development in Fluorinated Amino Acid Research

The development of fluorinated amino acids began in the mid-20th century, driven by the need for stable analogs of natural amino acids to study enzyme mechanisms and protein interactions. Early work focused on monofluorinated derivatives, but advances in synthetic organic chemistry enabled the introduction of multiple fluorine atoms. For example, racemic 3,3-difluorophenylalanine methyl ester was synthesized via aziridine ring-opening with hydrogen fluoride/pyridine, followed by enzymatic resolution using subtilisin to isolate enantiopure forms. The compound methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate hydrochloride emerged from efforts to optimize fluorination patterns for enhanced bioactivity. Its synthesis often involves palladium-catalyzed cross-coupling or Knoevenagel condensation, as seen in related fluorinated phenylalanines.

Significance in Scientific Literature

This compound is frequently cited in studies exploring structure-activity relationships (SAR) of fluorinated biomolecules. Its 2,4-difluorophenyl group confers distinct electronic effects: the electron-withdrawing fluorines increase the acidity of adjacent protons while reducing steric bulk compared to bulkier halogens like chlorine. These properties make it a valuable intermediate in peptide synthesis, where fluorine’s inductive effects can modulate peptide conformation and receptor binding. For instance, fluorinated phenylalanines are used to stabilize β-sheet structures in amyloid research. The methyl ester moiety enhances cell permeability, facilitating intracellular delivery in prodrug applications.

Classification Within Modified Amino Acid Derivatives

This compound belongs to three overlapping categories:

  • Fluorinated amino acid esters : Compared to 4-chloro-D-phenylalanine methyl ester hydrochloride (CAS 33965-47-8), the difluoro analog exhibits greater metabolic stability due to fluorine’s resistance to enzymatic cleavage.
  • Chiral non-natural amino acids : The (S)-configuration at the α-carbon aligns with natural L-amino acids, enabling compatibility with biological systems.
  • Aromatic amino acid derivatives : The 2,4-difluorophenyl group mimics tyrosine’s phenyl ring but with altered π-electron density, affecting hydrophobic interactions in protein binding pockets.

A comparison of related compounds is provided in Table 1.

Table 1: Structural and Synthetic Comparison of Fluorinated Phenylalanine Derivatives

Compound Name Molecular Formula Fluorination Pattern Synthetic Method Reference
Methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate HCl C₁₀H₁₂ClF₂NO₂ 2,4-diF Knoevenagel condensation
4-Chloro-D-phenylalanine methyl ester HCl C₁₀H₁₃Cl₂NO₂ 4-Cl Alkylation of Schiff bases
ʟ-4-[Sulfono(difluoromethyl)]phenylalanine C₁₀H₁₀F₂NO₄S 4-SO₂CF₂ Zincate-mediated coupling

Relevance in Contemporary Biochemical Research

Recent applications of this compound include:

  • Positron emission tomography (PET) tracers : Fluorine-18-labeled analogs enable real-time imaging of tumor metabolism, leveraging fluorine’s favorable nuclear properties.
  • Enzyme inhibition studies : The 2,4-difluoro substitution is exploited in designing inhibitors of phenylalanine hydroxylase, a target in phenylketonuria therapy.
  • Peptide engineering : Incorporation into antimicrobial peptides enhances resistance to proteolytic degradation while maintaining target affinity.

Advances in asymmetric synthesis, such as lipase-mediated resolutions and transition-metal catalysis, have improved access to enantiopure forms. For example, copper-catalyzed Knoevenagel condensations yield racemic mixtures, which are resolved using subtilisin to achieve ≥94% enantiomeric excess.

Properties

IUPAC Name

methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2.ClH/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12;/h2-3,5,9H,4,13H2,1H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQUBOSEDWRCLP-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=C(C=C(C=C1)F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=C(C=C(C=C1)F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azlactone Formation

The process begins with the condensation of 2,4-difluorobenzaldehyde with hippuric acid derivatives. In a typical procedure, 2,4-difluorobenzaldehyde (1.0 equiv) reacts with N-acetylglycine (1.2 equiv) in acetic anhydride and sodium acetate at 110°C for 6 hours, forming the azlactone intermediate (2-(2,4-difluorophenyl)-4-methylidene-1,3-oxazol-5-one). This exothermic reaction achieves yields of 75–90% after recrystallization from ethanol.

Ring-Opening and Reduction

The azlactone undergoes ring-opening in dry methanol using magnesium turnings (2.0 equiv) at 10°C. The reaction proceeds via conjugate addition of methoxide, reducing the α,β-unsaturated ester bond and yielding N-acetyl-(2S,RS)-2-amino-3-(2,4-difluorophenyl)propanoate methyl ester. Hydrogen gas evolution confirms reduction completion. Yields range from 61% to 95%, depending on the steric bulk of substituents.

Hydrolysis and Resolution

Hydrolysis of the acetyl group with 5N HCl at reflux for 3 hours produces the racemic amino ester. Resolution employs (2R,3R)-tartaric acid (1.0 equiv) in methanol, selectively crystallizing the (2S)-enantiomer as a diastereomeric salt. This step achieves 71–85% yield with >98% enantiomeric excess (ee). Freeing the base with potassium carbonate and subsequent treatment with HCl gas in ethyl acetate yields the hydrochloride salt.

Friedel-Crafts Alkylation/Acylation Approaches

Friedel-Crafts Acylation

A patent by WO2014188453A2 details Friedel-Crafts acylation for analogous structures. Methyl 2-methylpropanoate reacts with chloroacetyl chloride (1.5 equiv) in dichloromethane using AlCl3 (2.2 equiv) as a Lewis acid at 25–30°C. This installs a chloroacetyl group at the para position of the phenyl ring, yielding methyl 2-(4-(2-chloroacetyl)phenyl)-2-methylpropanoate (82% yield).

Reductive Amination

The ketone intermediate undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol at pH 5–6. This step introduces the amino group with moderate stereoselectivity (60–70% ee). Chiral chromatography or recrystallization improves ee to >99%.

Esterification and Salt Formation

Esterification with thionyl chloride/methanol precedes salt formation. Treating the free base with HCl-saturated diethyl ether precipitates the hydrochloride salt in 90% yield.

Reductive Amination Methods

Asymmetric Reductive Amination

Using a chiral ruthenium catalyst (e.g., Noyori-type), the ketone reacts with ammonia in i-PrOH under hydrogen pressure (50 bar). This affords the (2S)-amino ester with 85% ee and 78% yield.

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Dissolving racemic methyl 2-amino-3-(2,4-difluorophenyl)propanoate (1.0 equiv) with (2R,3R)-tartaric acid (0.5 equiv) in hot methanol induces preferential crystallization of the (2S)-tartrate salt. Two recrystallizations enhance ee to 99.5%.

Enzymatic Resolution

Though not cited in provided sources, lipase-mediated kinetic resolution (e.g., using Candida antarctica lipase B) could theoretically separate enantiomers via ester hydrolysis, offering an alternative to tartaric acid.

Hydrochloride Salt Formation

Treating the resolved (2S)-amino ester (1.0 equiv) with 1.1 equiv HCl in ethanol at 0°C precipitates the hydrochloride salt. Filtration and drying under vacuum yield a white crystalline solid (95% purity by HPLC).

Comparison of Methods

Method Key Steps Yield ee Cost
Azlactone Resolution Azlactone formation, Mg/MeOH reduction 71–85% >98% Moderate
Friedel-Crafts Acylation, reductive amination 60–75% 60–99%* High
Reductive Amination Asymmetric hydrogenation 78% 85–99% Very High

*After chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl (2s)-2-amino-3-(2,4-difluorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl (2s)-2-amino-3-(2,4-difluorophenyl)propanoate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (2s)-2-amino-3-(2,4-difluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and specificity, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects: Fluorine Positioning and Aromatic Groups

Methyl 2-amino-3-(4-fluorophenyl)propanoate Hydrochloride
  • Structure : Differs by a single fluorine atom at the para position of the phenyl ring.
  • Molecular Weight : 233.67 g/mol (vs. ~249.66 g/mol for the 2,4-difluoro analog, estimated).
  • Properties : Reduced lipophilicity compared to the 2,4-difluoro derivative due to fewer fluorine atoms. The para-fluoro substitution may alter binding affinity in receptor-targeted applications.
  • Applications : Used in peptide synthesis and as a precursor for fluorinated bioactive compounds .
(S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate Hydrochloride
  • Structure : Features a methoxy group at the para position instead of fluorine.
  • Properties : The electron-donating methoxy group increases solubility in polar solvents but reduces metabolic stability compared to halogenated analogs.
  • Applications : Common in pharmaceutical ingredient synthesis, particularly for CNS-targeted molecules .
Methyl (2S)-2-amino-3-(2-naphthyl)propanoate Hydrochloride
  • Structure : Replaces the 2,4-difluorophenyl group with a bulkier 2-naphthyl moiety.
  • Molecular Weight : 265.74 g/mol.
  • Applications : Explored in fluorescent probe development and as a rigid scaffold in peptidomimetics .

Halogenated and Heteroaromatic Derivatives

Methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate Hydrochloride
  • Structure : Substitutes the phenyl ring with a brominated thiophene group.
  • Molecular Weight : 300.6 g/mol.
  • Properties : The bromine atom increases molecular weight and polarizability, while the thiophene ring introduces sulfur-based interactions.
  • Applications : Acts as a versatile scaffold in medicinal chemistry for kinase inhibitors or antiviral agents .
(2S)-2-Amino-3-[4’-(4’’-fluorophenyl)pyridin-2’-yl]propanoic Acid Hydrochloride
  • Structure : Incorporates a pyridyl ring with a para-fluorophenyl substituent.
  • Properties : The pyridine nitrogen enhances hydrogen bonding, and the fluorine improves membrane permeability.
  • Applications: Studied for fluorescent properties in bioimaging and as a building block for β-pyridyl amino acids .

Stereochemical and Ester Variations

(R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate Hydrochloride
  • Structure : Acetate backbone (shorter chain) with a difluorophenyl group at the α-carbon.
  • Molecular Weight : ~233.67 g/mol (estimated).
  • Applications : Intermediate in asymmetric synthesis of fluorinated compounds .
Methyl (2S)-2-amino-3-(3,5-difluorophenyl)propanoate
  • Structure : Difluoro substituents at meta positions on the phenyl ring.
  • Properties : Symmetric fluorine placement may enhance crystallinity and thermal stability.
  • Applications: Explored in agrochemicals and as a precursor for meta-fluorinated amino acids .

Data Table: Key Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
Target Compound* C₁₀H₁₁ClF₂NO₂ ~249.66 2,4-Difluorophenyl, (2S) Pharmaceutical intermediate
Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl C₁₀H₁₂ClFNO₂ 233.67 4-Fluorophenyl Peptide synthesis
(S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate HCl C₁₁H₁₅ClNO₃ 244.70 4-Methoxyphenyl CNS drug precursors
Methyl (2S)-2-amino-3-(2-naphthyl)propanoate HCl C₁₄H₁₆ClNO₂ 265.74 2-Naphthyl Fluorescent probes
Methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate HCl C₈H₁₁BrClNO₂S 300.60 3-Bromothiophen-2-yl Kinase inhibitors

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